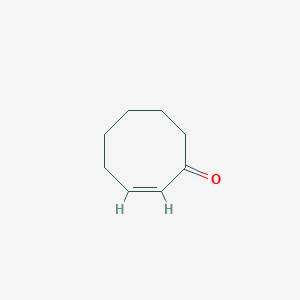

2-Cycloocten-1-one

Overview

Description

Synthesis Analysis

2-Cycloocten-1-one has been widely used in scientific research due to its unique chemical properties. It is used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a ligand in the synthesis of metal complexes and as a reagent in organic synthesis reactions.

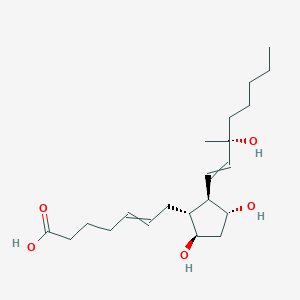

Molecular Structure Analysis

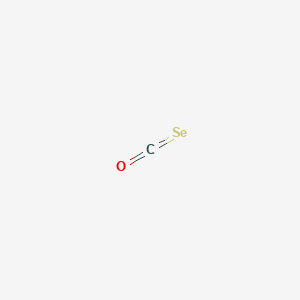

The molecular formula of 2-Cycloocten-1-one is C8H12O . The structure of this compound can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cycloocten-1-one can be found on the PubChem website .

Scientific Research Applications

Fragrances

The compound’s structure is conducive to the synthesis of fragrant molecules. It could be used to develop new synthetic odorants for use in perfumes and other scented products .

Polymer Synthesis

2-Cycloocten-1-one can be copolymerized with other monomers to create cyclic olefin copolymers (COCs), which have desirable thermal properties and are used in various applications, including packaging and electronics .

Advanced Applications

The compound’s ability to undergo photo-induced Diels-Alder reactions makes it suitable for advanced applications, such as the development of photoactive materials or light-responsive systems .

Safety And Hazards

properties

IUPAC Name |

(2Z)-cyclooct-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHQAIKRVDXIMX-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\C(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cycloocten-1-one | |

CAS RN |

1728-25-2, 23202-10-0 | |

| Record name | 2-Cycloocten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-cyclooct-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key chemical reaction 2-Cycloocten-1-one is known for?

A1: 2-Cycloocten-1-one is known to undergo the Diels-Alder reaction, specifically a photo-induced version. This means that upon exposure to ultraviolet (UV) light, it can react with dienes like cyclopentadiene and isoprene to form cycloaddition products. []

Q2: How does the ring size of cyclic enones affect their reactivity in the Baylis-Hillman reaction?

A2: Research indicates that the ring size of cyclic enones significantly influences their reactivity in the Baylis-Hillman reaction. While 2-cyclohexen-1-one and 2-cyclopenten-1-one typically yield the expected Baylis-Hillman adducts, 2-cycloocten-1-one shows different behavior. With 2-cycloocten-1-one, aldol condensation becomes the dominant reaction pathway, often leading to the formation of abnormal Baylis-Hillman adducts instead. Furthermore, reactions with 2-cycloocten-1-one tend to be sluggish, highlighting the impact of ring strain on reactivity. []

Q3: Can 2-Cycloocten-1-one undergo rearrangements, and if so, what conditions facilitate this?

A3: Yes, 2-Cycloocten-1-one can rearrange to form 1-Cyclohexenyl(methyl)ketone. This rearrangement occurs in the presence of both acidic and basic catalysts and involves the solvent participating in the reaction mechanism. For instance, in water, the rearrangement begins with the nucleophilic addition of water to the double bond of 2-Cycloocten-1-one. This forms an intermediate (3-hydroxycyclooctanone) that subsequently undergoes a retro-aldol reaction, eventually leading to the formation of 1-Cyclohexenyl(methyl)ketone through an aldol condensation step. []

Q4: Has 2-Cycloocten-1-one been used in the synthesis of complex natural products?

A4: Yes, derivatives of 2-Cycloocten-1-one have proven useful in synthesizing complex molecules. For example, a derivative (7-t-butyldimethylsiloxy-4,8-dibenzyloxy-6,6-dimethyl-5-p-methoxybenzyloxy-2-cycloocten-1-one) served as a key intermediate in the asymmetric synthesis of the B ring system of Taxol, a potent anticancer drug. This synthesis involved using the derivative in a diastereoselective allylation reaction followed by a Wacker oxidation to construct the desired ring system. []

Q5: Are there any alternative synthetic routes to create the cyclic structure found in 2-Cycloocten-1-one?

A5: Yes, researchers have explored alternative strategies to build similar cyclic structures. One method utilized samarium diiodide (SmI2) to mediate an intramolecular Reformatsky-type reaction. This approach successfully yielded a precursor compound (7-t-butyldimethylsiloxy-4,8-dibenzyloxy-6,6-dimethyl-5-p-methoxybenzyloxy-2-cycloocten-1-one) which possesses the core eight-membered ring structure found in 2-Cycloocten-1-one, demonstrating the viability of different synthetic approaches. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)